Androst-4-en-3-one

Overview

Description

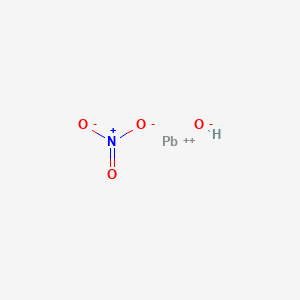

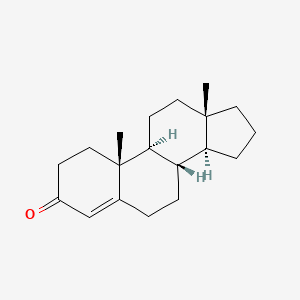

Androst-4-en-3-one, also known as Androstenedione or 4-androstenedione, is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It serves as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . It has a molecular formula of C19H28O and an average mass of 272.425 Da .

Synthesis Analysis

The ability of five fungal species belonging to two genera of Aspergillus and Fusarium has been examined in the microbial transformation of androst-4-ene-3, 17-dione (AD) . AD was converted by cultures of Aspergillus sp. PTCC 5266 to form 11α-hydroxy-AD as the only product, with a yield of 86% in 3 days . Moreover, two hydroxylated metabolites 11α-hydroxy-AD and 7β-hydroxy-AD were isolated in biotransformation of AD by A. nidulans .

Molecular Structure Analysis

The molecular structure of Androst-4-en-3-one can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

Androst-4-ene-3,17-dione (AD) undergoes various chemical reactions. For instance, it was metabolized by F. oxysporum to produce 14α-hydroxy-AD and testosterone . Microbial transformation of AD by F. solani led to the production of 11α-hydroxy-AD and testosterone . AD was reduced at the 17-position by F. fujikuroi to produce testosterone .

Physical And Chemical Properties Analysis

Androst-4-en-3-one has a molecular formula of C19H28O and an average mass of 272.425 Da . The mono-isotopic mass is 272.214020 Da .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) can be applied to determine the position and configuration of unknown hydroxyl groups in steroidal molecules, including androst-4-ene derivatives (Kawazoe, Sato, Okamoto, & Tsuda, 1963).

Studies on boar testicular and adrenal tissue revealed that androst-16-enes are formed from C21 and C19 steroids, suggesting that androst-4-ene-3,17-dione and testosterone might be involved in androst-16-ene formation (Ahmad & Gower, 1968).

The product "1-Androsterone," identified as 3β-hydroxy-5α-androst-1-en-17-one, and its urinary elimination after administration have been studied, providing insights into its use as a dietary supplement and its detection in doping analysis (Parr et al., 2011).

The affinity of androst-4-en-3-one derivatives for putative progesterone receptors can be quantitatively related to their chemical structure, providing insights into the relationships between steroid structure and receptor binding (Lee, Kollman, Marsh, & Wolff, 1977).

A study on the application of immobilized Cholest-4-en-3-one Δ1-Dehydrogenase for dehydrogenation of steroids, including androst-4-en-3-one, highlights the potential use of immobilized enzymes in steroid transformation (Tataruch et al., 2020).

The impurity profile of 5α-androst-2-ene-17-one was investigated using chromatographic methods, aiding in the understanding of steroid purity and composition (Görög et al., 1988).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZLHAVPJYYIQ-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319188 | |

| Record name | 17-Deoxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androst-4-en-3-one | |

CAS RN |

2872-90-4 | |

| Record name | Androst-4-en-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Deoxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

![Bicyclo[6.2.0]deca-1,3,5,7-tetraene](/img/structure/B577146.png)